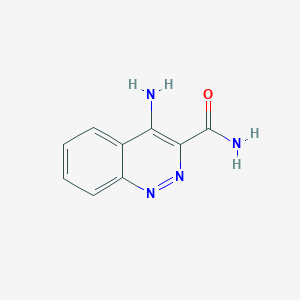
4-Aminocinnoline-3-carboxamide
Vue d'ensemble
Description
4-Aminocinnoline-3-carboxamide, also known as 4-AC, is an organic compound that has been studied extensively in the field of medicinal chemistry. It is a member of the cinnoline family, which is a group of heterocyclic compounds with a nitrogen atom in the ring. 4-AC has been shown to have a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Furthermore, it has been used as a building block in the synthesis of various drugs and other compounds.
Applications De Recherche Scientifique
Inhibitor of Bruton's Tyrosine Kinase
4-Aminocinnoline-3-carboxamide derivatives have been identified as inhibitors of Bruton's tyrosine kinase (Btk). A study by Smith et al. (2015) utilized a fragment-based screening approach to optimize these derivatives. The lead compound showed promising results in reducing paw swelling in a rat model of collagen-induced arthritis.
Synthesis of Chiral Linear Carboxamides
The compound has been used in the synthesis of chiral linear carboxamide derivatives. Research by Khalifa et al. (2014) explored the coupling of nalidixic acid with amino acid methyl esters to produce a series of these derivatives.
Targeting DNA Structures in Antitumor Agents
4-Aminocinnoline-3-carboxamide derivatives are also significant in targeting DNA structures. A study by Howell et al. (2012) found that novel 9-aminoacridine carboxamides, synthesized via click chemistry, showed antiproliferative activity in certain cancer cell lines, indicating their potential as antitumor agents.
Structural Analysis and Synthesis
In-depth structural analysis and synthesis of such compounds have been undertaken. For instance, Polo-Cuadrado et al. (2021) reported the crystal structure and Hirshfeld surface analysis of N-(4-acetylphenyl)quinoline-3-carboxamide.
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
4-Aminocinnoline-3-carboxamide derivatives have been optimized as inhibitors of ATM kinase. Degorce et al. (2016) identified potent and selective ATM inhibitors suitable for oral administration, highlighting their potential in probing ATM inhibition in vivo.
Synthesis of Multisubstituted Quinoline-4-carboxamides
A study by Wang et al. (2018) developed a one-step methodology for synthesizing multisubstituted quinoline-4-carboxamides, involving a novel cascade reaction mechanism. This method is suitable for the combinatorial and parallel synthesis of quinolone-4-carboxamide drugs or natural products.
Novel Class of Gastric H+/K+-ATPase Inhibitors
4-Aminocinnoline-3-carboxamides have been synthesized and evaluated as gastric H+/K+-ATPase inhibitors, as reported by Uchida et al. (1995). This research indicated their potential as antiulcer agents.
Antimicrobial ActivityKolisnyk et al. (201
- investigated the antimicrobial activity of novel derivatives of 4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which showed more effectiveness than reference drugs against certain bacterial strains and fungi, indicating their potential in antimicrobial applications (Kolisnyk et al., 2015).
Novel Antiallergy Agents
A series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, related to 4-Aminocinnoline-3-carboxamide, were prepared and evaluated for antiallergy activity. These compounds exhibited significant antiallergy activity in rat PCA assays, suggesting their potential as antiallergy agents (Althuis et al., 1980).
Synthesis of Amino Sugars and Carbohydrate Mimetics
Research by Pfrengle and Reissig (2010) explored the synthesis of amino sugars and related carbohydrate mimetics using 1,2-oxazines as intermediates. This work demonstrates the versatility of alkoxyallenes in the chain elongation of carbohydrate derivatives, including the synthesis of 4-amino sugars (Pfrengle & Reissig, 2010).
Propriétés
IUPAC Name |
4-aminocinnoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-7-5-3-1-2-4-6(5)12-13-8(7)9(11)14/h1-4H,(H2,10,12)(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPWSQPDXUBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384641 | |
| Record name | 3-Cinnolinecarboxamide, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminocinnoline-3-carboxamide | |
CAS RN |
38024-35-0 | |
| Record name | 3-Cinnolinecarboxamide, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



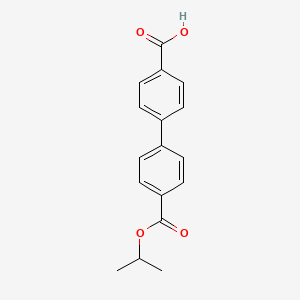
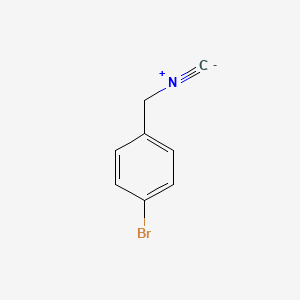
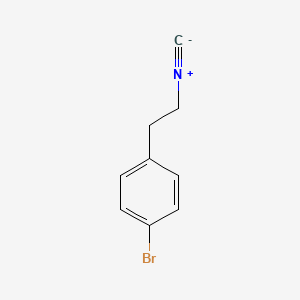
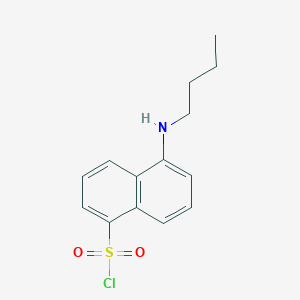
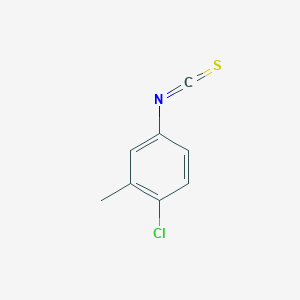
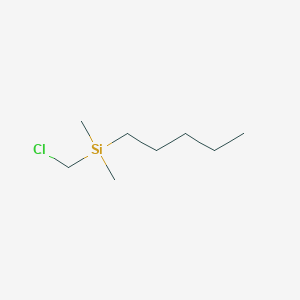
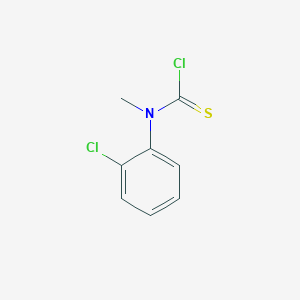
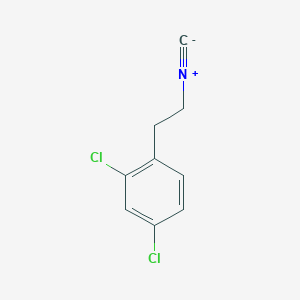

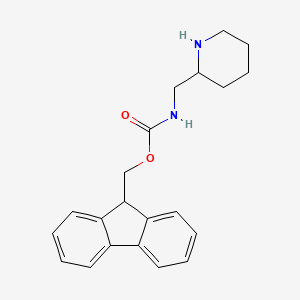

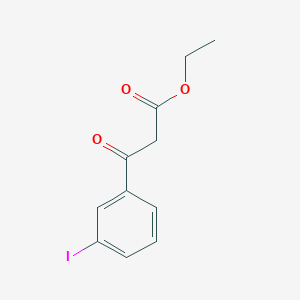
![Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1596734.png)
![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)